Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride
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Description
“Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It is a white to yellow solid and has a molecular weight of 270.76 . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2.ClH/c1-10-7-14-8-12 (10)15-13 (16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3, (H,15,16);1H/t10-,12-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 270.76 and is stored at temperatures between 2-8°C .Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCOORKLTLUZCC-ZVWHLABXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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